2-(4-Chlorophenyl)-2-hydroxyacetaldehyde
Description
2-(4-Chlorophenyl)-2-hydroxyacetaldehyde is an organochlorine compound featuring a 4-chlorophenyl group attached to a hydroxy-substituted acetaldehyde backbone. Its molecular formula is C₈H₇ClO₂, with a molecular weight of 170.59 g/mol. This structural duality influences its physicochemical properties, such as solubility in polar solvents and reactivity in nucleophilic additions or redox reactions.
Properties
CAS No. |
34025-32-6 |
|---|---|
Molecular Formula |
C8H7ClO2 |
Molecular Weight |
170.59 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-2-hydroxyacetaldehyde |
InChI |
InChI=1S/C8H7ClO2/c9-7-3-1-6(2-4-7)8(11)5-10/h1-5,8,11H |
InChI Key |
UQKYFRJARJXYDN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(C=O)O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-2-hydroxyacetaldehyde typically involves the reaction of 4-chlorobenzaldehyde with a suitable reagent to introduce the hydroxyacetaldehyde group. One common method involves the use of a Grignard reagent, such as methylmagnesium bromide, followed by hydrolysis to yield the desired product . The reaction is typically carried out in an anhydrous solvent like diethyl ether under an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-2-hydroxyacetaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in diethyl ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 2-(4-Chlorophenyl)-2-hydroxyacetic acid.
Reduction: 2-(4-Chlorophenyl)-2-hydroxyethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Chlorophenyl)-2-hydroxyacetaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-2-hydroxyacetaldehyde involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Key Observations :
- The hydroxy group in this compound increases its polarity compared to non-hydroxylated analogs like 2-(4-chlorophenyl)acetaldehyde, affecting solubility and chromatographic behavior .
- Replacement of the aldehyde group with an amide (as in 2-(4-chlorophenyl)acetamide) introduces hydrogen-bonding capacity, enhancing crystallinity .
- Bis-aryl analogs (e.g., ethyl 2-hydroxy-2,2-bis(4-chlorophenyl)acetate) exhibit increased steric hindrance and lipophilicity, reducing aqueous solubility .
Insecticidal Activity
- N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide (a pyridine-thioacetamide derivative) showed superior insecticidal activity against cowpea aphids (LD₅₀ = 0.28 μg/mL) compared to acetamiprid (LD₅₀ = 1.12 μg/mL) .
Enzyme Inhibition
- Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1H-imidazole-4-yl] acetate demonstrated strong inhibition of nuclear sirtuins (docking score = −12.3 kcal/mol), outperforming other imidazole derivatives in NSCLC cell lines .
- The hydroxyacetaldehyde group’s electrophilic aldehyde could interact with enzyme active sites, though its efficacy relative to imidazole-based inhibitors remains unexplored.
Antiviral Potential
- Triazole derivatives with 4-chlorophenyl hydrazinyl groups (e.g., 4-(cyclopent-1-en-3-ylamino)-5-[2-(4-chlorophenyl)hydrazinyl]-4H-1,2,4-triazole-3-thiol) were proposed as SARS-CoV-2 inhibitors . Structural parallels suggest this compound could serve as a precursor for such compounds.
Analytical Differentiation
- GC Retention Behavior : 2-(4-Chlorophenyl)acetaldehyde and its 2-/3-chloro isomers share similar boiling points (~250–260°C) and GC retention times, but 2-chloro-2-phenylacetaldehyde elutes earlier due to a lower boiling point .
- Hydrogen Bonding: The hydroxy group in this compound may prolong HPLC retention times compared to non-hydroxylated analogs.
Biological Activity
2-(4-Chlorophenyl)-2-hydroxyacetaldehyde is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant research findings.
- Chemical Formula : C9H9ClO2
- Molecular Weight : 188.62 g/mol
- Structure : The compound features a chlorophenyl group attached to a hydroxylated acetaldehyde moiety, which is significant for its biological interactions.
The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. This interaction can result in various biological effects, such as:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, which can affect metabolic pathways.
- Cell Signaling Alteration : By interacting with cellular signaling pathways, it may influence cell growth and apoptosis.
Anticancer Activity
Research indicates that derivatives of this compound exhibit anticancer properties. For instance, compounds related to this structure have been evaluated for their ability to inhibit kinases associated with cancer progression:
| Compound | Target Kinase | IC50 (μM) | Effect |
|---|---|---|---|
| 4j | AKT2/PKBβ | 12 | Inhibitory |
| AKT1/PKBα | 14 | Inhibitory |
In a study involving glioblastoma cell lines, the derivative showed significant inhibition of tumor growth while exhibiting lower cytotoxicity towards non-cancerous cells, suggesting a selective action against malignant cells .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may exhibit activity against various bacterial strains, although further research is needed to quantify these effects and elucidate the mechanisms involved.
Case Studies
- Glioblastoma Inhibition
-
Enzyme Interaction Studies
- Research has demonstrated that the compound interacts with metabolic enzymes, leading to altered enzymatic activity. This was evidenced by changes in substrate conversion rates in enzyme assays where the compound was present.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
